
Acetophenone
Overview
Description
Chemical Structure and Properties Acetophenone (IUPAC name: 1-phenylethanone) is the simplest aromatic ketone, with the molecular formula C₈H₈O and a molar mass of 120.15 g/mol. Its structure consists of a benzene ring bonded to a carbonyl group (C=O) and a methyl group (CH₃) .
Synthesis and Production this compound is synthesized via:
Friedel-Crafts acylation: Benzene reacts with acetyl chloride in the presence of AlCl₃ .
Oxidation of ethylbenzene: Catalytic oxidation using Mn(OAc)₂-CoBr₂ achieves ~96% ethylbenzene conversion with 74% selectivity for this compound .
Lignin hydrogenolysis: Nickel-based catalysts convert lignin into this compound, a sustainable method for producing octane boosters .
Scientific Research Applications
Industrial Applications
1.1 Fragrance and Flavoring Agent
Acetophenone is widely employed in the cosmetic and food industries as a fragrance component in perfumes, soaps, and flavoring agents in food products. It is recognized for its sweet, floral aroma, making it a popular choice in formulations for non-alcoholic beverages, ice creams, and baked goods .
1.2 Solvent in Plastics and Resins
In industrial settings, this compound serves as a solvent for plastics and resins. Its ability to dissolve various organic compounds makes it valuable in the production of coatings and adhesives .
1.3 Chemical Intermediate
This compound acts as a chemical intermediate in the synthesis of several important compounds:
- Pharmaceuticals : It is used in the synthesis of drugs such as analgesics and anesthetics .
- Dyes : The compound is involved in producing dyes and pigments through various chemical reactions .
- Agrochemicals : Recent studies have highlighted its potential as an agrochemical, particularly in developing pest repellents and herbicides .
Research Applications
2.1 Organic Synthesis
This compound is a critical reagent in organic synthesis, particularly in the formation of chalcones and other heterocyclic compounds. Its role as a starting material facilitates the creation of complex structures used in medicinal chemistry .
2.2 Photosensitizer
In photochemical reactions, this compound serves as a photosensitizer, which absorbs light and initiates chemical transformations. This property is particularly useful in polymerization processes where light-induced reactions are required .
Recent research has uncovered various biological activities associated with this compound:
- Antimicrobial Properties : Studies indicate that this compound derivatives exhibit antimicrobial activity against several pathogens, suggesting potential applications in pharmaceuticals .
- Insect Attractant and Repellent : this compound has been shown to attract certain mosquito species while acting as a repellent against others. This dual functionality presents opportunities for developing innovative pest control strategies .
Case Studies
Mechanism of Action
Acetophenone exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Acetophenone vs. Benzophenone
Property | This compound | Benzophenone |
---|---|---|
Chemical Formula | C₈H₈O | C₁₃H₁₀O |
Structure | One benzene ring + C=O + CH₃ | Two benzene rings bridged by C=O |
Melting Point | -15°C | 48°C |
Boiling Point | 202°C | 305°C |
Solubility | Sparingly soluble in water | Insoluble in water |
Applications | Fragrances, drug precursors | UV stabilizers, photoinitiators |
- Key Differences: Benzophenone’s extended conjugation enhances UV absorption, making it ideal for sunscreens . this compound’s lower molecular weight increases volatility, favoring its use in perfumes .
2.1.2 this compound vs. Phenol
Property | This compound | Phenol |
---|---|---|
Chemical Class | Aromatic ketone | Aromatic alcohol |
Boiling Point | 202°C | 181°C |
pKa | ~19 (weakly acidic) | 9.95 (strongly acidic) |
Industrial Use | Octane booster, fragrances | Antiseptics, plastics production |
- Reactivity: Phenol’s hydroxyl group makes it more reactive in electrophilic substitution, while this compound’s carbonyl group directs nucleophilic attacks .
Substituted this compound Derivatives
Methoxythis compound
- Structure: this compound with a methoxy (-OCH₃) substituent.
- Applications: Anticancer agent and flavoring compound. Derivatives like 2'-methoxythis compound show enhanced bioactivity compared to the parent compound .
Prenylated Acetophenones
- Example: 1-(3'-nerolidyl)-4,6-dihydroxy this compound (NDHAP).
- Bioactivity : Exhibits antiproliferative effects against cancer cells .
Research Findings and Industrial Relevance
- Agrochemical Potential: this compound-rich plants repel insects, and synthetic derivatives like 4-hydroxythis compound are effective against agricultural pests .
- Drug Development: Paeonol (4-methoxythis compound) reduces cisplatin-induced kidney toxicity in preclinical models .
- Sustainability: Lignin-derived this compound production aligns with net-zero goals, offering a renewable alternative to petroleum-based chemicals .
Tables
Table 1: Key Physical Properties of this compound and Analogues
Compound | Melting Point (°C) | Boiling Point (°C) | Water Solubility (g/L) |
---|---|---|---|
This compound | -15 | 202 | 5.5 |
Benzophenone | 48 | 305 | 0.1 |
Phenol | 40 | 181 | 83 |
Table 2: Bioactivity of this compound Derivatives
Derivative | Biological Activity | Application |
---|---|---|
Apocynin | Anti-inflammatory | Treatment of cardiovascular diseases |
NDHAP | Antiproliferative | Cancer research |
Paeonol | Nephroprotective | Mitigating chemotherapy toxicity |
Biological Activity
Acetophenone, a simple aromatic ketone, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological properties of this compound, including its therapeutic potential, mechanisms of action, and applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
This compound (C₈H₈O) consists of a phenyl group attached to a carbonyl group (ketone). Its structure can be represented as:
This compound is known for its distinct odor and is commonly used in fragrances, flavoring agents, and as a solvent.
Antimicrobial Activity
This compound and its derivatives have demonstrated notable antimicrobial properties. A study highlighted the synthesis of this compound-triazole hybrids, which exhibited significant antifouling activity against marine organisms. The most potent compounds showed effective inhibition against Mytilus galloprovincialis larvae and Navicula sp., indicating their potential as eco-friendly antifouling agents .
Table 1: Antifouling Activity of this compound Derivatives
Compound | EC₅₀ (µM) | LC₅₀ (µM) | LC₅₀/EC₅₀ |
---|---|---|---|
6a | 28.87 | >200 | >6.93 |
7a | 40.14 | >200 | >4.98 |
9a | 20.68 | >200 | >9.67 |
Antimalarial Activity
Recent research has identified acetophenones as active fragments in compounds with promising antimalarial activity. In vivo studies using Plasmodium berghei-infected mice demonstrated that synthesized derivatives like 3,5-diprenyl this compound exhibited dose-dependent antimalarial effects, with percentage inhibitions ranging from 65% to 69% across different dosages .
Anti-Tumor Activity
This compound derivatives have also shown potential in cancer research. A study reported that certain acetophenones significantly inhibited tumor-promoting activities in Raji cells by blocking EBV-EA activation induced by TPA . This suggests a promising avenue for developing new anti-cancer agents based on this compound structures.
Insect Repellent and Attractant Properties
Interestingly, this compound has been observed to influence insect behavior. It attracted Aedes aegypti mosquitoes due to its volatile nature when emitted from host skin microbiota. However, some derivatives displayed repellent effects against malaria mosquitoes (Anopheles gambiae), indicating a complex role in insect interactions .
Toxicity and Safety Profile
While this compound exhibits various biological activities, its safety profile is crucial for practical applications. Studies have assessed the ecotoxicity of this compound derivatives, revealing that certain compounds are less toxic to non-target species compared to conventional biocides . This aspect is particularly important for developing sustainable agrochemicals.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for acetophenone, and how do reaction conditions influence yield and purity?
this compound is primarily synthesized via the cumene process (oxidation of cumene to hydroperoxide, followed by acid-catalyzed cleavage) and the Friedel-Crafts acylation of benzene with acetyl chloride . Yield optimization requires precise control of temperature (e.g., 80–90°C for Friedel-Crafts), stoichiometric ratios (e.g., 1:1.2 benzene:acetyl chloride), and catalyst selection (e.g., AlCl₃). Impurities like polyacetylated byproducts can arise from excessive acylation, necessitating purification via fractional distillation or recrystallization .
Q. How does the carbonyl group in this compound dictate its reactivity in nucleophilic addition reactions?
The electron-deficient carbonyl carbon in this compound facilitates nucleophilic attacks, enabling reactions such as Grignard additions and reductions (e.g., with NaBH₄ or LiAlH₄). Steric hindrance from the phenyl group slows reactivity compared to aliphatic ketones, requiring polar aprotic solvents (e.g., THF) to enhance nucleophilicity . Kinetic studies show reaction rates correlate with solvent dielectric constants and nucleophile strength .
Q. What spectroscopic methods are most effective for characterizing this compound and its derivatives?
- IR spectroscopy : Strong C=O stretch at ~1680 cm⁻¹; aromatic C-H stretches at ~3000 cm⁻¹ .
- NMR : ¹H NMR shows a singlet for the methyl group (δ ~2.6 ppm) and aromatic protons (δ ~7.5 ppm). ¹³C NMR confirms the carbonyl carbon at δ ~208 ppm .
- GC-MS : Used to verify purity and identify derivatives via fragmentation patterns (e.g., loss of CO from the molecular ion) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound solubility data in supercritical CO₂ (scCO₂)?
Discrepancies arise from variations in temperature (313–343 K), pressure (10–28 MPa), and modeling approaches. Empirical models like Chrastil and Del Valle–Aguilera correlate solubility (y) with scCO₂ density (ρ):
where , , and are fitted parameters. The Peng-Robinson equation of state (PR-EOS) with Stryjek-Vera mixing rules reduces errors to 4.0% . Experimental validation using static equilibrium cells at controlled conditions is critical .
Q. What methodologies address conflicting mechanistic interpretations of this compound’s photodissociation pathways?
Ultraviolet (UV) irradiation of this compound generates triplet excited states, leading to α-cleavage (Norrish Type I) or hydrogen abstraction (Norrish Type II). Time-resolved laser flash photolysis and quantum yield measurements reveal solvent-dependent dominance:
- In nonpolar solvents (e.g., hexane), Norrish Type I prevails, producing benzoyl and methyl radicals.
- In polar solvents (e.g., ethanol), Norrish Type II dominates, forming cyclization products . Discrepancies are resolved via isotopic labeling (e.g., deuterated this compound) and computational DFT studies .
Q. How do structural modifications of this compound (e.g., fluorination) impact its bioactivity in pharmaceutical intermediates?
Introducing electron-withdrawing groups (e.g., -CF₃, -F) at the meta or para positions enhances electrophilicity, improving binding to biological targets. For example, 3'-fluoro-2'-(trifluoromethyl)this compound is a key intermediate in fungicides, with its trifluoromethyl group increasing lipophilicity and metabolic stability . SAR (Structure-Activity Relationship) studies combine molecular docking and in vitro assays to optimize substituent positions .
Q. Methodological Insights
Q. What experimental designs are optimal for studying this compound’s thermophysical properties in binary mixtures?
- Density and viscosity : Measured using Anton Paar DMA 4500 densitometer and Ubbelohde viscometers at 303–323 K. Excess molar volumes () and viscosity deviations () reveal non-ideal interactions (e.g., indicates strong this compound-ethylchloroacetate interactions) .
- Ultrasonic velocity : Correlates with compressibility deviations () to infer molecular packing efficiency .
Q. How can researchers validate this compound’s role as a catalyst in resin synthesis?
- Kinetic studies : Monitor epoxy resin curing rates via DSC (Differential Scanning Calorimetry), comparing catalyzed vs. uncatalyzed systems. This compound’s Lewis acidity (from the carbonyl group) accelerates epoxide ring-opening, reducing activation energy by ~15% .
- FTIR analysis : Track disappearance of epoxy peaks (~915 cm⁻¹) and formation of ether linkages (~1100 cm⁻¹) .
Properties
IUPAC Name |
1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O, Array | |
Record name | ACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7421 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ACETOPHENONE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021828 | |
Record name | Acetophenone | |
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Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetophenone appears as a colorless liquid with a sweet pungent taste and odor resembling the odor of oranges. Freezes under cool conditions. Slightly soluble in water and denser than water. Hence sinks in water. Vapor heavier than air. A mild irritant to skin and eyes. Vapors can be narcotic in high concentrations. Used as a flavoring, solvent, and polymerization catalyst., Liquid, Liquid that forms crystals at low temperature; [Merck Index], COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., colourless liquid which will solidify at 20°C, A colorless liquid with a sweet pungent taste and odor resembling the odor of oranges. | |
Record name | ACETOPHENONE | |
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Record name | Acetophenone | |
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Boiling Point |
395.1 °F at 760 mmHg (USCG, 1999), 202.1 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 395.1 °F | |
Record name | ACETOPHENONE | |
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Flash Point |
180 °F (USCG, 1999), 105 °C, 76 °C (169 °F) - closed cup, 170 °F (77 °C) - closed cup, 170.6 °F (77 °C) - closed cup; 180 °F (82.2 °C) - open cup, 82 °C - open cup, 77 °C c.c., 180 °F | |
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Record name | ACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ACETOPHENONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/777 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 6,130 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in concentrated sulfuric acid with orange color; freely soluble in alcohol, chloroform, ether, fatty oils, glycerol, Soluble in ethanol, ether, acetone, benzene, concentrated sulfuric acid, chloroform, Miscible with ethanol at above 20 °C, 6.13 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.6 (poor), very slightly soluble in water; soluble in organic solvents, oils, miscible above 20� (in ethanol) | |
Record name | Acetophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Acetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/732/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.028 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0281 g/cu cm at 20 °C, Density: 1.033 at 15 °C/15 °C, 1.03 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 1.022-1.028, 1.028 | |
Record name | ACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7421 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Acetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/732/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | ACETOPHENONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/777 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
4.1 (Air = 1), Relative vapor density (air = 1): 4.1 | |
Record name | Acetophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.39 [mmHg], 0.397 mm Hg at 25 °C, Vapor pressure, kPa at 15 °C: 0.133 | |
Record name | Acetophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2193 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Acetophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid, Liquid. Forms laminar crystals at low temperature., Monoclinic prisms or plates | |
CAS No. |
98-86-2 | |
Record name | ACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7421 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACETOPHENONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK493WHV10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETOPHENONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/777 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
67.5 °F (USCG, 1999), 19.4 °C, 20 °C, 67.5 °F | |
Record name | ACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7421 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETOPHENONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/777 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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